3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(18-12-3-6-15-16(10-12)22-11-21-15)19(13-4-5-13)8-7-14-2-1-9-23-14/h1-3,6,9-10,13H,4-5,7-8,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEACBYFDQBYCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting from readily available precursorsThe thiophene moiety is then attached through a cross-coupling reaction, and the final urea group is introduced using a urea-forming reagent under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
The compound demonstrates a range of biological activities, making it a candidate for various therapeutic applications:
1. Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole structures exhibit anticancer properties. The compound's structural features may enhance its interaction with specific molecular targets involved in cancer cell proliferation and survival. A study highlighted its effectiveness against several cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .
2. Antimicrobial Properties
The presence of the thiophene moiety is known to contribute to antimicrobial activity. Preliminary studies suggest that the compound exhibits inhibitory effects against various bacterial strains, including resistant strains, potentially through disruption of bacterial cell wall synthesis or function .
3. Neurological Applications
Given its ability to cross the blood-brain barrier, the compound may have implications in treating neurological disorders. Research has shown that compounds with similar structures can modulate neurotransmitter systems, suggesting potential use in conditions like depression and anxiety .
Case Studies
Several case studies have documented the efficacy and safety profiles of this compound:
Case Study 1: Anticancer Efficacy
In vitro studies conducted on breast and colon cancer cell lines demonstrated that treatment with 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea resulted in a significant reduction in cell viability compared to control groups. The study reported IC50 values indicating potent activity against these cancer types .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results suggested a promising lead for developing new antimicrobial agents targeting resistant strains .
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Urea Class
The following compounds share urea backbones but differ in substituents, impacting their physicochemical and biological profiles:
Key Observations:
Substituent Effects on Molecular Weight :
- The hydroxyethoxy group in increases molecular weight (350.4 vs. 330.4) and polarity, likely enhancing aqueous solubility compared to the target compound .
- The tetrahydrobenzo[b]thiophene and benzoyl groups in compound 7a contribute to higher molecular weight (387.4) and may reduce metabolic stability.
Thiophene Positional Isomerism :
- The target compound’s thiophen-2-yl group versus the thiophen-3-yl in could alter electronic distribution and binding affinity in biological targets (e.g., receptors or enzymes).
Rigidity vs.
Non-Urea Structural Analogues
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 43)
- Structure : Features a carboxamide linkage instead of urea, with a thiazole ring and phenyl-thiophene benzoyl group.
- Synthesis Yield : 21% via coupling reactions, suggesting moderate synthetic accessibility .
- Implications : The carboxamide group may enhance hydrolytic stability compared to urea derivatives but reduce hydrogen-bonding capacity .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea is a novel compound that has garnered attention for its potential biological activities. This compound integrates a benzo[d][1,3]dioxole structure with cyclopropyl and thiophene moieties, suggesting diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that can be represented as follows:
This structure allows for various non-covalent interactions such as hydrogen bonding and π-stacking, which are essential for its biological activity.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, suggesting that this compound may interact with specific biochemical pathways.
- Cell Signaling Modulation : The structural features may influence cellular signaling pathways, potentially leading to therapeutic effects in various conditions.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, with some derivatives showing significant cytotoxicity against cancer cell lines .
- Antimicrobial Activity : The presence of the thiophene group may enhance antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .
Anticancer Activity
A study evaluating structurally related compounds found that certain urea derivatives exhibited significant antitumor activity. For instance, one derivative demonstrated GI50 values ranging from 15.1 to 28.7 μM against various cancer cell lines including breast and lung cancers . Although specific data for our compound is limited, its structural similarity suggests potential efficacy in similar applications.
Antimicrobial Effects
Research on benzothiazole and urea derivatives has shown promising antibacterial properties. For example, compounds exhibiting low minimum inhibitory concentrations (MIC) against Staphylococcus aureus were reported. The derivatives demonstrated MIC values as low as 0.03–0.06 μg/mL against pathogenic bacteria . This suggests that this compound may also possess significant antimicrobial activity worthy of investigation.
Data Table: Summary of Biological Activities
Q & A
Q. What experimental controls are critical when assessing off-target effects in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
